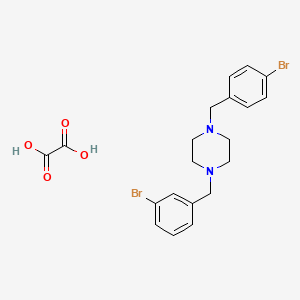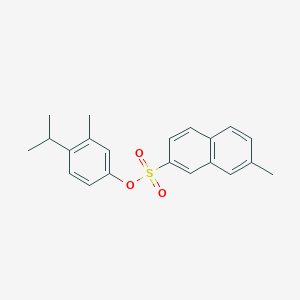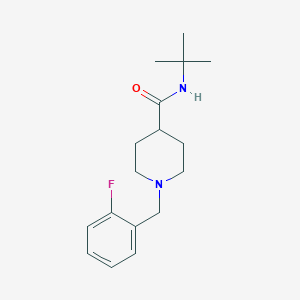
1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as leflunomide, is a drug that is used to treat rheumatoid arthritis and psoriatic arthritis. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of rheumatoid arthritis.
Mécanisme D'action
Leflunomide works by inhibiting dihydroorotate dehydrogenase, an enzyme that is involved in the synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting this enzyme, 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione reduces the proliferation of T cells, which leads to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
Leflunomide has been shown to reduce inflammation and joint damage in patients with rheumatoid arthritis and psoriatic arthritis. It has also been shown to improve symptoms and reduce relapse rates in patients with multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is that it is a relatively safe and well-tolerated drug, with few serious side effects. However, it can take several weeks or months to achieve its full therapeutic effect, which may limit its usefulness in acute settings.
Orientations Futures
There are several potential future directions for research on 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its side effects. Another area of interest is the exploration of its potential use in the treatment of other autoimmune diseases, such as lupus or inflammatory bowel disease. Finally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways.
Méthodes De Synthèse
The synthesis of 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione involves the reaction of 2-cyano-3-hydroxy-N-(4-methylphenyl) but-2-enamide with iodobenzene in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with sodium hydroxide to obtain this compound.
Applications De Recherche Scientifique
Leflunomide has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and multiple sclerosis. It has been shown to inhibit the proliferation of T cells, which play a key role in the development of autoimmune diseases.
Propriétés
IUPAC Name |
1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c1-12-6-8-13(9-7-12)10-14-11-17(21)20(18(14)22)16-5-3-2-4-15(16)19/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSNAFFGWGNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)

![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)
![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)
![N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)
